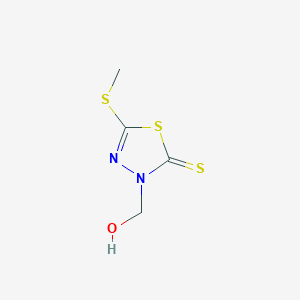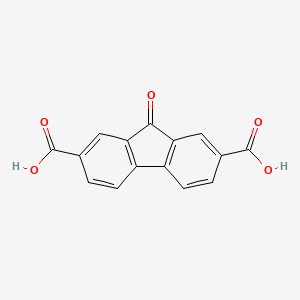
4-(3-Methoxyphenyl)benzoesäure
Übersicht
Beschreibung
4-(3-methoxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-methoxyphenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-methoxyphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methoxyphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grüne Synthese von 4-Methoxybenzophenon
Diese Verbindung wird in der grünen Synthese von 4-Methoxybenzophenon aus Anisol und Benzoesäure verwendet. Der Prozess wird durch Wolframphosphat-Säure katalysiert, die auf MCM-41 getragen wird . Die Umwandlung von Benzoesäure erreichte 97,2% und die Selektivität für 4-Methoxybenzophenon betrug 87,4% unter den optimalen Bedingungen .
Synthese von Benzamiden
4-(3-Methoxyphenyl)benzoesäure wird bei der Synthese von Benzamiden durch direkte Kondensation von Carbonsäuren und Aminen unter Ultraschallbestrahlung verwendet . Diese Methode ist grün, schnell, mild und sehr effizient .
Photokatalyse
Obwohl nicht direkt erwähnt, wurden ähnliche Verbindungen als Photokatalysatoren für den photochemischen Abbau von Antibiotika verwendet . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte.
Nucleophile aromatische Substitution
Die Verbindung kann verschiedene Reaktionen eingehen, darunter die Fischer-Veresterung, die Ester mit Ligustrazin-Rest zur Behandlung der Alzheimer-Krankheit liefert .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(3-methoxyphenyl)benzoic Acid, also known as 3’-Methoxy-biphenyl-4-carboxylic acid, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction leads to the inhibition of these receptors, thereby preventing the progression of the cancer . The binding of the compound to these receptors is facilitated by its strong electronic characteristics .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a halt in cancer progression .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It meets the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer progression . By binding to and inhibiting EGFR and VEGFR-2, the compound prevents the proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth .
Biochemische Analyse
Biochemical Properties
4-(3-Methoxyphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 monooxygenases, specifically the CYP199A4 enzyme from Rhodopseudomonas palustris . The interaction involves the binding of 4-(3-methoxyphenyl)benzoic acid to the active site of the enzyme, which can lead to oxidative demethylation. The aromatic oxidation of this compound by CYP199A4 is not efficient .
Cellular Effects
The effects of 4-(3-methoxyphenyl)benzoic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of 4-(3-methoxyphenyl)benzoic acid with cytochrome P450 enzymes can lead to changes in the metabolic activity of cells, affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 4-(3-methoxyphenyl)benzoic acid exerts its effects through binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in oxidative demethylation, altering the chemical structure of the compound and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-methoxyphenyl)benzoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, and its degradation products may have different biochemical properties .
Dosage Effects in Animal Models
The effects of 4-(3-methoxyphenyl)benzoic acid in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-(3-Methoxyphenyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway .
Transport and Distribution
The transport and distribution of 4-(3-methoxyphenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity .
Subcellular Localization
4-(3-Methoxyphenyl)benzoic acid is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJQKDGQYAQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374835 | |
| Record name | 4-(3-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5783-36-8 | |
| Record name | 4-(3-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5783-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















